2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
Brand Name: Vulcanchem
CAS No.: 6410-30-6
VCID: VC3710988
InChI: InChI=1S/C24H17ClN4O4/c1-14-6-11-18(29(32)33)13-21(14)27-28-22-19-5-3-2-4-15(19)12-20(23(22)30)24(31)26-17-9-7-16(25)8-10-17/h2-13,30H,1H3,(H,26,31)
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O
Molecular Formula: C24H17ClN4O4
Molecular Weight: 460.9 g/mol

2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-

CAS No.: 6410-30-6

Cat. No.: VC3710988

Molecular Formula: C24H17ClN4O4

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- - 6410-30-6

Specification

CAS No. 6410-30-6
Molecular Formula C24H17ClN4O4
Molecular Weight 460.9 g/mol
IUPAC Name N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C24H17ClN4O4/c1-14-6-11-18(29(32)33)13-21(14)27-28-22-19-5-3-2-4-15(19)12-20(23(22)30)24(31)26-17-9-7-16(25)8-10-17/h2-13,30H,1H3,(H,26,31)
Standard InChI Key ITHKKUPWEBSLAJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- is a monoazo pigment with specific structural features that determine its properties and applications. The compound is identified by its Chemical Abstracts Service (CAS) registry number 6410-30-6, which uniquely identifies this specific chemical entity in scientific literature and regulatory documentation. The International Union of Pure and Applied Chemistry (IUPAC) name of this compound is N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide, providing a systematic naming approach based on its chemical structure. This nomenclature accurately describes the molecular arrangement, highlighting the presence of naphthalene, carboxamide, and azo functional groups that are characteristic of this compound.

The molecular structure consists of several key components: a naphthalene ring system with a carboxamide group, a 4-chlorophenyl moiety attached to the nitrogen of the carboxamide, a hydroxyl group at position 3 of the naphthalene ring, and an azo linkage connecting the naphthalene system to a 2-methyl-5-nitrophenyl group. This complex arrangement of functional groups contributes to the compound's chemical behavior, physical properties, and colorant characteristics. The azo linkage (-N=N-) is particularly significant as it forms the chromophore responsible for the compound's color properties, making it valuable in pigment applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- are essential for understanding its behavior in various applications and environmental conditions. The compound has a molecular formula of C24H17ClN4O4, with a calculated molecular weight of 460.9 g/mol. This molecular composition, featuring carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific arrangements, determines its reactivity patterns and physical characteristics.

Table 1.1: Physical and Chemical Properties of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-

PropertyValueSource
CAS Number6410-30-6
Molecular FormulaC24H17ClN4O4
Molecular Weight460.9 g/mol
IUPAC NameN-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide
AppearanceColored solid (typical for azo pigments)
SolubilityLimited water solubility (characteristic of pigments)

The compound's limited water solubility is a characteristic property of pigments, distinguishing them from dyes. This property is particularly valuable in applications where color permanence and resistance to leaching are required. The presence of the hydroxyl group contributes to potential hydrogen bonding, while the azo group and aromatic systems influence the compound's electronic properties and stability. The chlorine atom attached to the phenyl ring and the nitro group on the methylphenyl moiety further modify its chemical behavior and colorant properties.

Synthesis and Analytical Techniques

Synthesis Methods

The synthesis of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- typically involves multi-step organic reactions, with diazotization and coupling reactions being central to the formation of the azo linkage. The synthesis pathway generally begins with the preparation of diazonium salts, followed by coupling reactions to form the azo bond between aromatic components. This synthetic approach is common for monoazo pigments and requires precise control of reaction conditions to ensure product purity and yield.

The diazotization step typically involves the reaction of 2-methyl-5-nitroaniline with sodium nitrite in the presence of an acid, forming a diazonium salt intermediate. This reactive intermediate is then coupled with a naphthalene derivative containing the appropriate substituents to form the azo linkage. The final steps often involve the incorporation of the carboxamide functionality through reactions with the appropriate acyl chloride or anhydride, followed by purification procedures to isolate the target compound.

Optimization of these synthetic pathways remains an area of ongoing research, focusing on improving yield, reducing the formation of by-products, and developing more environmentally friendly synthesis routes. The careful control of reaction parameters such as temperature, pH, and reagent concentrations is crucial for achieving high-quality product with consistent properties suitable for pigment applications.

Analytical Characterization

The characterization and quality control of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- rely on various analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential methods for the purification and identification of this compound. These techniques allow for the assessment of purity, confirmation of structure, and detection of potential impurities or degradation products.

Spectroscopic methods, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide valuable information about the compound's structure and electronic properties. UV-Vis spectroscopy is particularly relevant for characterizing the chromophoric properties of the azo linkage, which is responsible for the compound's color. IR spectroscopy helps identify functional groups such as the carboxamide, hydroxyl, and nitro groups, while NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

X-ray crystallography, when applicable, can provide definitive confirmation of the three-dimensional structure of the compound, including bond lengths, angles, and the spatial arrangement of functional groups. This information is valuable for understanding structure-property relationships and for computational modeling of pigment behavior in various applications.

Applications and Industrial Relevance

Use as a Pigment

The primary application of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- is in the production of pigments, specifically those classified as monoazo pigments. These pigments are valued in various industries for their vibrant colors, stability, and performance characteristics. The compound's structural features, particularly the azo linkage and aromatic systems, contribute to its colorant properties, making it suitable for applications where stable and intense coloration is required.

Monoazo pigments derived from naphthalenecarboxamides are known for their excellent lightfastness, heat stability, and resistance to various chemicals, making them suitable for demanding applications in plastics, coatings, and printing inks. The specific color characteristics of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- are influenced by its molecular structure, particularly the electron-donating and electron-withdrawing substituents such as the hydroxyl, nitro, and chloro groups.

The performance of this compound as a pigment is also determined by its physical properties, including particle size distribution, crystallinity, and surface characteristics. These properties affect important application parameters such as dispersibility, rheology, and color strength in formulated products. Manufacturers often modify these physical properties through controlled precipitation, surface treatments, or mechanical processing to optimize the pigment for specific applications.

Research Findings and Current Developments

Recent Research Findings

Research on 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- and related compounds has focused on several aspects, including improved characterization methods, structure-property relationships, and safety evaluations. Studies on related monoazo pigments have provided valuable insights that may be relevant to understanding this specific compound.

Investigations into the potential release of aromatic amines from azo pigments have been a significant area of research. For example, studies using experimental models such as anaerobic bacterial incubation have shown that some monoazo pigments can undergo azo reduction, releasing aromatic amines, although the extent of this process varies considerably between compounds . In one study involving the bacterium Shewanella strain J18 142, low levels of azo reduction were observed for a related pigment, providing evidence for the potential, albeit limited, for azo bond cleavage under specific conditions .

Pharmacokinetic studies with related pigments have demonstrated important characteristics that might be applicable to 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-. For instance, studies with male F344 rats administered a single oral dose of a related pigment showed that nearly all of the compound (93 ± 16%) was recovered from the feces after 48 hours, suggesting limited absorption and high elimination efficiency . Even at higher doses, no significant accumulation was detected in plasma, whole blood, or organs such as the liver, kidney, or lungs . These findings suggest that monoazo pigments in this class may have limited bioavailability and tendency for bioaccumulation.

Current Knowledge Gaps

Despite the available research on monoazo pigments, significant knowledge gaps remain regarding 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-. Specific data on its toxicokinetics, metabolism, and potential for azo bond reduction under physiologically relevant conditions would be valuable for more comprehensive risk assessment. Additionally, information about potential ecological impacts, including environmental fate and effects on aquatic or terrestrial organisms, appears limited in the current literature.

Further research could focus on optimizing synthesis methods for improved efficiency and reduced environmental impact, developing more sensitive and specific analytical methods for detecting the compound and its potential breakdown products in various matrices, and conducting more detailed toxicological evaluations specific to this compound rather than relying on data from structural analogues.

Comparison with Related Compounds

Structural Analogues

2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- belongs to a family of related compounds that share similar structural elements but differ in specific substituents or structural arrangements. Understanding these relationships provides context for interpreting available data and identifying potential data gaps.

Table 6.1: Comparison of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesSource
2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-6410-30-6C24H17ClN4O4Reference compound
3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide6358-47-0C24H17N5O63-nitrophenyl instead of 4-chlorophenyl
N-(4-Chlorophenyl)-4-[[5-[[(2,4-dimethylphenyl)amino]carbonyl]-2-methylphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide6471-48-3C33H27ClN4O3Different substitution pattern on the phenyl azo component
N-(4-chlorphenyl)-4-[[2,5-dichloro-4-[(dimethylamino) sulfonyl] phenyl]azo]-3-hydroxy-2-Naphthalenecarboxamide85776-14-3C25H19Cl3N4O4SAdditional chloro and sulfonyl groups

These structural analogues share the basic naphthalenecarboxamide framework with an azo linkage but differ in the nature and arrangement of substituents. These differences affect properties such as color shade, solubility, stability, and potentially their biological and toxicological profiles . The substitution pattern on the phenyl rings, particularly the presence of electron-donating or electron-withdrawing groups, can significantly influence the electronic properties of the azo chromophore and thus the color characteristics of the resulting pigment.

Functional Properties Comparison

The functional properties of 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- can be compared with those of related compounds to better understand structure-property relationships and potential applications. While specific comparative data is limited in the provided search results, general principles of structure-property relationships in azo pigments suggest that the nature and position of substituents on the aromatic rings influence properties such as color shade, tinctorial strength, and fastness properties.

Comparative studies of physicochemical properties, stability under different environmental conditions, and performance in various application systems would provide valuable insights into the relationship between structure and function for these compounds. Such information would be useful for optimizing formulations and developing new applications based on structure-property relationships.

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